molecular formula C14H13ClN2O B7457821 2-chloro-N-(1-pyridin-3-ylethyl)benzamide

2-chloro-N-(1-pyridin-3-ylethyl)benzamide

Cat. No. B7457821
M. Wt: 260.72 g/mol
InChI Key: BKUZQWQNIVCKLI-UHFFFAOYSA-N
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Description

2-chloro-N-(1-pyridin-3-ylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPEB or CP-70, and it belongs to the class of benzamide derivatives.

Mechanism of Action

The exact mechanism of action of CPEB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, CPEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
CPEB has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and signaling pathways, leading to the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPEB is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of CPEB in lab experiments. For example, the toxicity and bioavailability of CPEB need to be carefully evaluated before it can be used in preclinical and clinical studies.

Future Directions

There are several future directions for the research on CPEB. One of the areas that require further investigation is the mechanism of action of CPEB, as this will help in the development of more effective drugs. In addition, the potential therapeutic applications of CPEB in various diseases such as Alzheimer's disease and Parkinson's disease need to be explored further. Finally, the toxicity and bioavailability of CPEB need to be evaluated in more detail to determine its safety and efficacy in preclinical and clinical studies.
Conclusion:
In conclusion, CPEB is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPEB have been discussed in this paper. Further research is required to fully understand the potential of CPEB in the treatment of various diseases.

Synthesis Methods

The synthesis of CPEB involves the reaction of 2-chlorobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

CPEB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In addition, CPEB has been shown to modulate the activity of various enzymes and signaling pathways, making it a promising candidate for drug development.

properties

IUPAC Name

2-chloro-N-(1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10(11-5-4-8-16-9-11)17-14(18)12-6-2-3-7-13(12)15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUZQWQNIVCKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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